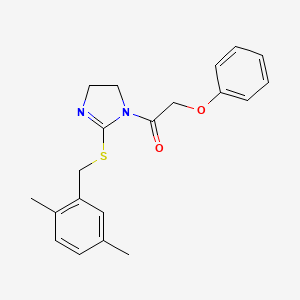
1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including an imidazole ring and a phenoxy group. Imidazole rings are common in many biologically active molecules, while phenoxy groups are often seen in pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the phenoxy group and the dimethylbenzylthio group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound may have aromatic properties, which could affect its reactivity and stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might undergo reactions typical of aromatic compounds, while the phenoxy group could participate in reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Chemistry and Synthesis
1-(2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone has been a subject of interest in the field of chemistry, particularly in the synthesis of various heterocyclic compounds. Research has shown that similar compounds, like 2-(Imidazolium-1-yl)phenolates, can be in a tautomeric equilibrium with N-heterocyclic carbenes, leading to the formation of unique cyclic boron adducts and palladium complexes (Liu, Nieger, Hübner, & Schmidt, 2016). Similarly, derivatives of imidazolyl compounds have been synthesized for exploring their anticancer activities, showing significant activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Applications in Heterocyclic Synthesis
The compound also serves as a building block in heterocyclic synthesis. Research illustrates that analogous compounds react with biselectrophiles to create doubly annulated heterocyclic systems, further expanding the scope of complex molecular architectures in synthetic chemistry (Ried & Eltz, 1988).
Cytotoxicity and Anticancer Research
There is also interest in the cytotoxic effects of related compounds. Studies have synthesized 3,4-disubstituted imidazo[2,1-b][1,3]thiazoles and evaluated their cytotoxicities against cancer cells, revealing a higher cytotoxic effect in certain cancer cell lines (Meriç, Incesu, & Hatipoğlu, 2008).
Photochromism and Magnetic Behavior
Furthermore, studies have explored the photochromic behavior of related compounds. For instance, dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles have shown photochromism in solution upon irradiation, highlighting potential applications in photoresponsive materials (Bai, Han, Wang, & Meng, 2010).
Structural Diversity in Synthesis
The compound's derivatives have been used to generate a structurally diverse library of compounds, showcasing the versatility of this chemical framework in creating a wide range of molecules (Roman, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-8-9-16(2)17(12-15)14-25-20-21-10-11-22(20)19(23)13-24-18-6-4-3-5-7-18/h3-9,12H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZANNVSOKVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2535620.png)
![1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2535623.png)
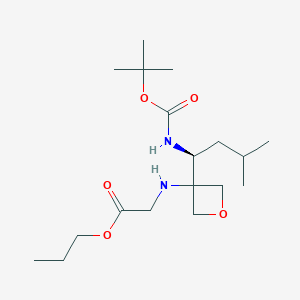


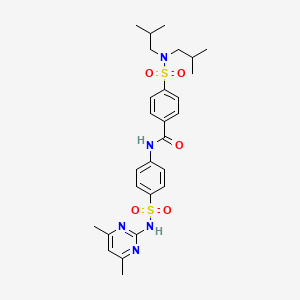
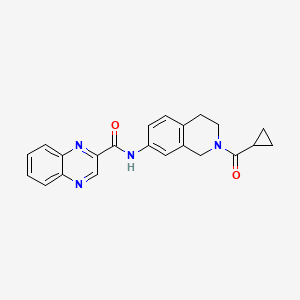
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)
![3-(Tert-butyl)-1-methyl-6-((2-naphthylsulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2535637.png)
![ethyl 3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]-1-benzofuran-2-carboxylate](/img/structure/B2535638.png)
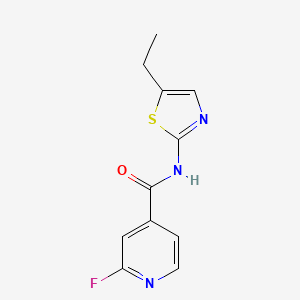
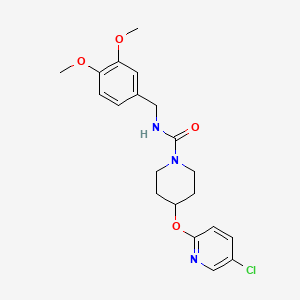
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)